molecular formula C25H23N3O2S B2860932 N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide CAS No. 450344-42-0

N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B2860932
CAS No.: 450344-42-0
M. Wt: 429.54
InChI Key: CYGWLMLQYTXSAC-UHFFFAOYSA-N
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Description

N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide is a complex organic compound that features a unique structure combining a thieno[3,4-c]pyrazole core with a naphthalen-2-yloxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide typically involves multiple steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2,3-Dimethylphenyl Group: This can be achieved through a Friedel-Crafts acylation reaction.

    Attachment of the Naphthalen-2-yloxyacetamide Moiety: This step may involve nucleophilic substitution reactions, where the naphthalen-2-yloxyacetamide is introduced to the thieno[3,4-c]pyrazole core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide and ether linkages.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Materials Science: Use in the development of organic semiconductors or light-emitting diodes.

    Biological Studies: Investigation of its biological activity, including potential anti-inflammatory or anticancer properties.

Mechanism of Action

The mechanism of action of N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide is unique due to its combination of a thieno[3,4-c]pyrazole core with a naphthalen-2-yloxyacetamide moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.

Biological Activity

N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide is a complex organic compound notable for its unique thieno[3,4-c]pyrazole core structure. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : Thieno[3,4-c]pyrazole
  • Substituents :
    • 2,3-Dimethylphenyl group
    • Naphthalen-2-yloxy group
    • Acetamide moiety

Molecular Formula

C23H25N3O2SC_{23}H_{25}N_{3}O_{2}S

IUPAC Name

This compound

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the thieno[3,4-c]pyrazole scaffold. For instance:

  • Cytotoxicity : Research indicates that derivatives of thieno[3,4-c]pyrazole exhibit significant cytotoxic effects against various cancer cell lines. In particular, compounds structurally related to this compound have shown promising results against breast cancer cell lines (e.g., MCF-7) with IC50 values in the low micromolar range .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. These interactions may involve:

  • Enzyme Inhibition : Compounds within this class have been shown to inhibit key enzymes involved in cancer progression and metastasis.
  • Receptor Modulation : The naphthalenic moiety may enhance binding affinity to certain receptors implicated in tumor growth.

Case Studies

  • Study on Antitumor Activity : A study evaluated a series of thieno[3,4-c]pyrazole derivatives for their antitumor effects. The results indicated that modifications to the core structure significantly influenced their potency against different cancer types .
  • In Vitro Testing : In vitro assays demonstrated that the compound effectively inhibited cell proliferation in several cancer cell lines while exhibiting low toxicity towards normal cells .
CompoundCell LineIC50 (µM)Notes
N-[...]-acetamideMCF-70.39High selectivity against cancer cells
N-[...]-acetamideMCF-10A>20Low toxicity on normal cells

Antioxidant Activity

Compounds similar to this compound exhibit antioxidant properties. These activities are crucial for preventing oxidative stress-related diseases.

Enzyme Inhibition

Research has suggested that derivatives can inhibit metabolic enzymes such as acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases . This inhibition could lead to potential therapeutic applications in conditions like Alzheimer's disease.

Properties

IUPAC Name

N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2S/c1-16-6-5-9-23(17(16)2)28-25(21-14-31-15-22(21)27-28)26-24(29)13-30-20-11-10-18-7-3-4-8-19(18)12-20/h3-12H,13-15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGWLMLQYTXSAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)COC4=CC5=CC=CC=C5C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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